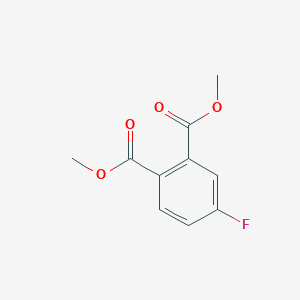

Dimethyl 4-fluorophthalate

Description

Contextualization within Fluorinated Phthalate (B1215562) Ester Chemistry

Phthalate esters, or dialkyl esters of benzene-1,2-dicarboxylic acid, are a well-established class of organic compounds. nih.gov The chemistry of fluorinated phthalate esters, however, represents a more specialized sub-field driven by the unique properties imparted by fluorine. nih.gov The synthesis of fluorinated aromatic compounds can be challenging, often requiring specific fluorinating agents or multi-step pathways starting from fluorinated building blocks. rsc.orgjst.go.jpnumberanalytics.com Methodologies such as the Diels-Alder reaction of fluorinated dienes or nucleophilic aromatic substitution on activated rings are employed to create these structures. numberanalytics.comsorbonne-universite.fr

Dimethyl 4-fluorophthalate exists within this context as a specific isomer, where the fluorine atom is located at the 4-position of the phthalate ring system. Its chemistry is related to that of other fluorinated building blocks like 4-fluorophthalic anhydride (B1165640), which is also used in the synthesis of polymers and other complex molecules. sigmaaldrich.com The study of fluorinated phthalate esters is part of the broader field of organofluorine chemistry, which has produced a wide array of materials essential for modern technology and medicine. nih.gov

Significance of Fluorine Substitution in Phthalate Ester Research

The strategic incorporation of fluorine into organic molecules is a major focus in modern chemistry due to the element's distinctive properties. tcichemicals.com Fluorine is the most electronegative element, and the carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. nih.govwikipedia.org This imparts high thermal and chemical stability to fluorinated compounds. numberanalytics.comlew.ro

In the context of a phthalate ester, substituting a hydrogen atom with fluorine has several key consequences:

Altered Electronic Properties: Fluorine's strong electron-withdrawing nature significantly changes the charge distribution within the molecule. lew.ro This can influence the reactivity of the aromatic ring and the adjacent ester groups.

Enhanced Stability: The strength of the C-F bond makes the molecule more resistant to oxidative degradation and metabolic processes, a property often exploited in the design of pharmaceuticals and agrochemicals. lew.ro

Modified Physical Properties: Fluorine substitution can increase a molecule's lipophilicity (its ability to dissolve in fats and oils), which can facilitate its transport across biological membranes. sorbonne-universite.fr

Bioisosteric Replacement: Because the fluorine atom is similar in size to a hydrogen atom, it can often replace hydrogen in a biologically active molecule without causing significant steric hindrance, while drastically altering its electronic and metabolic profile. tcichemicals.comlew.ro

These effects make fluorinated compounds like this compound valuable targets for research, particularly in fields where molecular stability and controlled reactivity are paramount. numberanalytics.comacs.org

Overview of Contemporary Research Trajectories for this compound

Current research identifies this compound primarily as a versatile chemical intermediate and building block for the synthesis of more complex molecules. a2bchem.com Its utility stems from the combination of the reactive potential of the phthalate ester framework and the unique properties conferred by the fluorine atom.

The primary research applications include:

Pharmaceutical Synthesis: The compound serves as a starting material or intermediate in the creation of potential drug candidates. a2bchem.com The presence of the fluorine atom is a desirable feature for developing metabolically stable and effective pharmaceuticals. numberanalytics.comacs.org

Agrochemical Development: It is utilized in the synthesis of novel crop protection agents, such as pesticides and herbicides. a2bchem.comsigmaaldrich.com

Materials Science: this compound can be used in the creation of specialty chemicals and advanced functional materials. a2bchem.com Fluorinated compounds are integral to the development of high-performance polymers, liquid crystals, and other materials with enhanced thermal stability and chemical resistance. numberanalytics.comresearchgate.net For example, the related compound 4-fluorophthalic anhydride is used to synthesize polyimides. sigmaaldrich.com

The ability of this compound to undergo various chemical transformations makes it a key component for accessing diverse chemical structures with important applications across multiple industries. a2bchem.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 110706-50-8 | chemicalbook.com |

| Molecular Formula | C₁₀H₉FO₄ | chemicalbook.com |

| Molecular Weight | 212.17 g/mol | chemicalbook.com |

| Predicted Boiling Point | 252.0 ± 25.0 °C | chemicalbook.com |

| Predicted Density | 1.252 ± 0.06 g/cm³ | chemicalbook.com |

| Synonyms | 4-fluorophthalic acid dimethyl ester; 1,2-Benzenedicarboxylic acid, 4-fluoro-, 1,2-dimethyl ester | chemicalbook.com |

Table 2: Research Application Overview

| Application Area | Role of this compound | Significance | Source(s) |

| Pharmaceuticals | Synthetic building block | Used to construct larger, more complex molecules with potential therapeutic activity. The fluorine atom can enhance metabolic stability. | a2bchem.com |

| Agrochemicals | Intermediate | Employed in the development of new pesticides and herbicides. | a2bchem.com |

| Materials Science | Monomer precursor / Intermediate | Utilized in the synthesis of specialty polymers and other functional materials where fluorine imparts desirable properties like thermal and chemical resistance. | a2bchem.comresearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 4-fluorobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO4/c1-14-9(12)7-4-3-6(11)5-8(7)10(13)15-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPXQAPWOMHKSBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90628010 | |

| Record name | Dimethyl 4-fluorobenzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90628010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110706-50-8 | |

| Record name | Dimethyl 4-fluorobenzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90628010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Dimethyl 4 Fluorophthalate

Precursor Synthesis and Halogenation Reactions

The synthesis of Dimethyl 4-fluorophthalate often begins with the preparation of a suitable precursor, most commonly 4-fluorophthalic acid or its anhydride (B1165640). A primary route to these precursors involves halogen exchange reactions.

One established method starts with 4-chlorophthalic anhydride. This compound can undergo a halogen exchange reaction with potassium fluoride (B91410) (KF) to produce 4-fluorophthalic anhydride. google.comgoogle.com This process, known as the Halex reaction, typically requires high temperatures (around 200°C) and can be conducted in an autoclave. google.com The use of aprotic solvents such as dimethyl sulfone or tetramethylene sulfone can facilitate the reaction. google.com

Another pathway utilizes 4-nitrophthalic anhydride as the starting material. The nitro group is an effective leaving group for nucleophilic aromatic substitution. Reaction with potassium fluoride at elevated temperatures, potentially in a solvent like dimethyl sulfoxide, yields 4-fluorophthalic anhydride. google.com Chinese patents have described methods for preparing 4-fluorophthalic anhydride from 4-chlorophthalic anhydride using a hydrogen fluoride-base organic complex (e.g., hydrogen fluoride pyridine (B92270) complex) as the fluorinating agent, achieving high conversion rates and yields. google.com

Once 4-fluorophthalic anhydride or 4-fluorophthalic acid is obtained, it serves as the direct precursor for the subsequent esterification step to yield the target molecule. google.com

Table 1: Selected Precursor Synthesis Reactions

| Starting Material | Reagent | Key Conditions | Product | Reference |

|---|---|---|---|---|

| 4-Chlorophthalic Anhydride | Potassium Fluoride (KF) | 200°C, Autoclave | 4-Fluorophthalic Anhydride | google.com |

| 4-Nitrophthalic Anhydride | Potassium Fluoride (KF) | Elevated temperature, optional aprotic solvent (e.g., DMSO) | 4-Fluorophthalic Anhydride | google.com |

| 4-Chlorophthalic Anhydride | Hydrogen Fluoride Pyridine Complex | 100-180°C | 4-Fluorophthalic Anhydride | google.com |

Esterification Protocols for Phthalate (B1215562) Derivatives

The final step in many synthetic routes to this compound is the esterification of 4-fluorophthalic acid or the alcoholysis of 4-fluorophthalic anhydride.

A conventional and widely used method is the Fischer-Speier esterification. This involves refluxing 4-fluorophthalic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄). researchgate.net This equilibrium-driven reaction is pushed towards the product by using a large excess of the alcohol.

More recently, advancements have been made using heterogeneous catalysts to improve efficiency and simplify product purification. For instance, metal-organic frameworks (MOFs) like UiO-66-NH₂ have been successfully employed as heterogeneous catalysts for the methyl esterification of various fluorinated aromatic carboxylic acids using methanol. rsc.orgnih.gov This method has been shown to significantly reduce reaction times compared to traditional derivatizing agents and can lead to high conversion yields. rsc.orgnih.gov Although demonstrated for other fluorobenzoic acids, this protocol is applicable to 4-fluorophthalic acid.

Table 2: Comparison of Esterification Methods for Fluorinated Aromatic Acids

| Method | Catalyst | Solvent/Reagent | Advantages | Reference |

|---|---|---|---|---|

| Fischer-Speier Esterification | H₂SO₄ (concentrated) | Methanol (excess) | Well-established, simple reagents. | researchgate.net |

| Heterogeneous Catalysis | UiO-66-NH₂ | Methanol | Reduced reaction time, catalyst reusability, high yield. | rsc.orgnih.gov |

Advanced Cycloaddition Routes to Fluorinated Phthalates

Cycloaddition reactions offer a powerful and elegant way to construct the core aromatic ring with the fluorine atom already in place, often with high regioselectivity.

A notable example of this strategy is the [4+2] cycloaddition (Diels-Alder reaction) between a fluorinated diene and a suitable dienophile. sorbonne-universite.frthieme-connect.com A specific route involves the reaction of 1-ethoxy-2-fluoro-1,3-bis(trimethylsilyloxy)-1,3-diene with dimethyl acetylenedicarboxylate (B1228247) (DMAD). sorbonne-universite.frthieme-connect.comresearchgate.net This reaction proceeds by warming a neat mixture of the reactants from -78°C to 20°C, followed by an acidic workup. sorbonne-universite.frthieme-connect.com The product of this cycloaddition is not this compound itself, but rather Dimethyl 4-fluoro-3,5-dihydroxyphthalate, a highly functionalized intermediate that can be used for further derivatization. sorbonne-universite.frthieme-connect.com

Table 3: [4+2]-Cycloaddition for Fluorinated Phthalate Synthesis

| Reactant 1 (Diene) | Reactant 2 (Dienophile) | Conditions | Product | Reference |

|---|---|---|---|---|

| 1-Ethoxy-2-fluoro-1,3-bis(trimethylsilyloxy)-1,3-diene | Dimethyl acetylenedicarboxylate (DMAD) | 1. Neat, -78°C to 20°C, 20 h 2. HCl (10%) | Dimethyl 4-fluoro-3,5-dihydroxyphthalate | sorbonne-universite.frthieme-connect.com |

The highly functionalized phthalates synthesized via cycloaddition are versatile platforms for creating more complex molecules. The Dimethyl 4-fluoro-3,5-dihydroxyphthalate obtained from the Diels-Alder reaction can be further modified using site-selective cross-coupling reactions. sorbonne-universite.frthieme-connect.com

First, the hydroxyl groups are converted into better leaving groups, such as triflates, by reacting the dihydroxy compound with triflic anhydride (Tf₂O) in the presence of pyridine. sorbonne-universite.frthieme-connect.com The resulting Dimethyl 4-fluoro-3,5-bis(trifluoromethylsulfonyloxy)phthalate is an excellent substrate for palladium-catalyzed cross-coupling reactions.

Site-selective Suzuki-Miyaura reactions can then be performed. sorbonne-universite.frthieme-connect.com By carefully controlling the reaction conditions and the stoichiometry of the arylboronic acid, it is possible to selectively substitute one or both of the triflate groups. This provides a convenient route to novel 3,5-diaryl-4-fluorophthalates, which are not easily accessible by other methods. sorbonne-universite.frthieme-connect.comthieme-connect.com The reactions are typically catalyzed by Pd(PPh₃)₄ in the presence of a base like K₃PO₄ in a solvent such as 1,4-dioxane. sorbonne-universite.frthieme-connect.com

Table 4: Example of Suzuki-Miyaura Functionalization

| Substrate | Coupling Partner (ArB(OH)₂) | Catalyst/Base | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Dimethyl 4-fluoro-3,5-bis(trifluoromethylsulfonyloxy)phthalate | 4-Methoxyphenylboronic acid (1.1 equiv) | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane, 90°C, 9 h | 81% | sorbonne-universite.fr |

| Dimethyl 4-fluoro-3,5-bis(trifluoromethylsulfonyloxy)phthalate | Phenylboronic acid (1.1 equiv) | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane, 90°C, 9 h | 85% | sorbonne-universite.fr |

Nucleophilic Aromatic Substitution in Fluorophthalate Synthesis

Nucleophilic aromatic substitution (SₙAr) is a cornerstone of fluorinated arene synthesis. This strategy is primarily used to create the 4-fluorophthalic anhydride precursor by displacing a suitable leaving group with a fluoride ion. The aromatic ring must be activated by electron-withdrawing groups, such as the anhydride functionality itself.

As mentioned in section 2.1, the reaction of 4-chlorophthalic anhydride or 4-nitrophthalic anhydride with a fluoride source like KF is a classic SₙAr reaction. google.comgoogle.comgoogle.com The efficiency of these reactions depends heavily on the leaving group (NO₂ > Cl) and the reaction conditions, often requiring high temperatures and polar aprotic solvents to facilitate the substitution. google.comgoogle.com The fluorine atom in the resulting 4-fluorophthalate system is itself an activating group for subsequent nucleophilic substitutions, making 4-fluorophthalic anhydride a valuable monomer in the synthesis of high-performance polymers like polyimides and poly(ether imide)s via nucleophilic substitution polymerization. sigmaaldrich.comgoogle.com

Comparative Analysis of Synthetic Efficiencies and Regioselectivity

Each synthetic route to this compound and its derivatives possesses distinct advantages regarding efficiency, selectivity, and scope.

Regioselectivity: The regiochemical outcome is a critical aspect of these syntheses.

Syntheses starting from 4-substituted precursors like 4-chlorophthalic or 4-nitrophthalic anhydride inherently ensure that the fluorine atom is introduced at the C-4 position, providing excellent regiocontrol.

The [4+2] cycloaddition route described also exhibits high regioselectivity, governed by the substitution patterns of the fluorinated diene and the dienophile, leading specifically to the 4-fluoro-3,5-dihydroxyphthalate isomer. sorbonne-universite.frthieme-connect.com

The intrinsic reactivity of the two carbonyl groups in an unsymmetrically substituted anhydride (like 4-fluorophthalic anhydride) can influence the regioselectivity of subsequent reactions. Theoretical studies indicate that factors like the LUMO coefficient on the carbonyl carbon atoms and chelation effects with cations can direct nucleophilic attack to a specific carbonyl group. cdnsciencepub.com This is crucial for reactions where the anhydride is opened asymmetrically.

Reactivity and Mechanistic Studies of Dimethyl 4 Fluorophthalate

Ester Hydrolysis and Transesterification Mechanisms

The ester functionalities of dimethyl 4-fluorophthalate are susceptible to both hydrolysis and transesterification, reactions common to all esters, which can be catalyzed by either acid or base.

Ester Hydrolysis: Hydrolysis involves the cleavage of the ester bond to yield 4-fluorophthalic acid and methanol (B129727). The reaction can proceed via two primary mechanisms:

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that proceeds through a nucleophilic acyl substitution mechanism. A hydroxide (B78521) ion (OH⁻) acts as the nucleophile, attacking one of the electrophilic carbonyl carbons to form a tetrahedral intermediate. This intermediate then collapses, expelling a methoxide (B1231860) ion (⁻OCH₃) as the leaving group. The resulting carboxylic acid is immediately deprotonated by the methoxide or another hydroxide ion in the basic medium to form a carboxylate salt. The reaction goes to completion because the final deprotonation step is thermodynamically very favorable. savemyexams.com Subsequent acidification is required to obtain the neutral 4-fluorophthalic acid. google.com The presence of the electron-withdrawing fluorine atom on the aromatic ring is expected to increase the electrophilicity of the carbonyl carbons, thereby accelerating the rate of nucleophilic attack compared to non-fluorinated dimethyl phthalate (B1215562).

Acid-Catalyzed Hydrolysis: This is a reversible reaction. savemyexams.com The reaction begins with the protonation of the carbonyl oxygen by an acid catalyst, which activates the ester towards attack by a weak nucleophile, water. Water attacks the carbonyl carbon, forming a tetrahedral intermediate. After a series of proton transfers, methanol is eliminated as the leaving group, and deprotonation of the resulting species regenerates the acid catalyst and yields the carboxylic acid product. To drive the reaction toward the hydrolysis products, a large excess of water is typically used.

Transesterification: Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For this compound, this involves reacting it with a different alcohol (R-OH) in the presence of an acid or base catalyst to produce a new 4-fluorophthalate diester and methanol. google.com The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. google.com Because the stability of the starting and product esters is often similar, the reaction is typically reversible. The equilibrium can be shifted towards the desired product by using a large excess of the reactant alcohol or by removing the methanol byproduct as it forms. organic-chemistry.org

Electrophilic and Nucleophilic Aromatic Substitution at the Fluorinated Core

The electronic nature of the aromatic ring in this compound is significantly influenced by its substituents, making it highly deactivated towards electrophilic attack but activated for nucleophilic substitution.

Nucleophilic Aromatic Substitution (SNAr): The compound is highly susceptible to nucleophilic aromatic substitution (SNAr). The benzene (B151609) ring is rendered electron-deficient by the strong electron-withdrawing effects of the two methyl ester groups and the fluorine atom. This activation, combined with the presence of fluorine—an excellent leaving group in SNAr reactions—facilitates the displacement of the fluoride (B91410) ion by a wide range of nucleophiles. masterorganicchemistry.combyjus.com

The reaction proceeds via a two-step addition-elimination mechanism. pressbooks.publibretexts.org

Addition: A nucleophile attacks the carbon atom bonded to the fluorine (C-4), breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The negative charge is delocalized onto the ortho and para positions, and is effectively stabilized by the electron-withdrawing ester groups.

Elimination: The aromaticity is restored by the elimination of the fluoride ion, which is a good leaving group in this context, yielding the substituted product.

The rate of SNAr reactions on haloarenes is strongly dependent on the electron-withdrawing power of the substituents and the nature of the leaving group, with the reactivity order being F > Cl > Br > I. masterorganicchemistry.com The rate-determining step is typically the formation of the stable Meisenheimer complex. masterorganicchemistry.com

| Nucleophile | Reagent Example | Predicted Product |

|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | Dimethyl 4-hydroxyphthalate |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Dimethyl 4-methoxyphthalate |

| Ammonia | Ammonia (NH₃) | Dimethyl 4-aminophthalate |

| Amine (Primary/Secondary) | Dimethylamine ((CH₃)₂NH) | Dimethyl 4-(dimethylamino)phthalate |

| Thiolate | Sodium thiophenoxide (NaSPh) | Dimethyl 4-(phenylthio)phthalate |

Electrophilic Aromatic Substitution (EAS): Electrophilic aromatic substitution on the this compound ring is highly unfavorable. The combined electron-withdrawing and deactivating effects of the two ester groups and the fluorine atom make the ring extremely electron-poor and thus resistant to attack by electrophiles. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation would require exceptionally harsh conditions and would likely result in low yields or decomposition of the starting material.

Oxidative and Reductive Transformation Pathways

Reductive Transformations: The primary sites for reduction in this compound are the two ester groups. These can be reduced to primary alcohols using a strong reducing agent like lithium aluminum hydride (LiAlH₄). byjus.commasterorganicchemistry.com The reaction involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to each of the carbonyl carbons. This process, carried out in an anhydrous ether solvent like THF or diethyl ether, would convert this compound into 4-fluoro-1,2-benzenedimethanol. masterorganicchemistry.comambeed.com The aromatic C-F bond is generally stable to these conditions. A related transformation, the reduction of 4-fluorophthalic anhydride (B1165640) with LiAlH₄, has been documented. scripps.edu

Oxidative Transformations: The aromatic core of this compound is highly electron-deficient and therefore generally resistant to oxidative attack. The C-F bond is very strong, and the benzene ring is deactivated, making reactions like hydroxylation or ring-opening difficult under standard conditions. nih.gov The methyl ester groups are also at a high oxidation state and are not readily oxidized further. Under very harsh oxidative conditions, such as treatment with hot potassium permanganate (B83412) or chromic acid, degradation of the molecule via cleavage of the aromatic ring could potentially occur, a pathway observed for other substituted benzene derivatives. dss.go.th

Radical Reaction Pathways and Intermediate Characterization

The degradation of this compound can be initiated by radical species, particularly in environmental or advanced oxidation processes. calstate.edu The most significant pathway involves reaction with the hydroxyl radical (•OH), a highly reactive oxidant. mdpi.com Based on studies of dimethyl phthalate and other aromatic compounds, two principal mechanisms are expected:

Radical Adduct Formation: The electrophilic •OH radical can add to the electron-rich π-system of the aromatic ring. This addition can occur at various positions, leading to the formation of different isomeric hydroxycyclohexadienyl-type radical intermediates. The positions ortho and para to the ester groups are activated towards this attack. The fluorine atom would also influence the regioselectivity of the addition. These radical adducts are transient and can undergo further reactions, such as elimination of water to form a phenoxy radical or reaction with oxygen to form peroxy radicals, ultimately leading to hydroxylated products.

Hydrogen Atom Transfer (HAT): The •OH radical can abstract a hydrogen atom from one of the two methyl groups of the ester functionalities. This pathway results in the formation of a water molecule and a primary carbon-centered radical on the ester side chain. This radical intermediate is stabilized by the adjacent carbonyl group and can subsequently react with molecular oxygen to form a peroxyl radical, initiating a cascade of reactions that can lead to the cleavage of the ester group or further degradation.

The degradation of fluorinated organic compounds can sometimes be challenging due to the strength of the C-F bond. nih.gov Other radical species, such as the superoxide (B77818) radical (O₂•⁻), have also been shown to mediate the degradation of fluorinated compounds, potentially via nucleophilic substitution mechanisms. nih.gov

Reaction Kinetics and Thermodynamic Considerations

While specific quantitative data for this compound is scarce, general kinetic and thermodynamic principles for its key reactions can be outlined.

Reaction Kinetics:

Ester Hydrolysis: The alkaline hydrolysis of esters is a second-order reaction, being first-order with respect to both the ester and the hydroxide ion. chemrxiv.org The rate constants for the hydrolysis of various phthalate esters are well-documented and are influenced by steric and electronic factors. chemrxiv.orgnih.gov The electron-withdrawing fluorine in this compound is expected to increase the rate constant for alkaline hydrolysis compared to its non-fluorinated analog due to the enhanced electrophilicity of the carbonyl carbon.

Nucleophilic Aromatic Substitution (SNAr): The kinetics of SNAr reactions are highly dependent on the substrate, nucleophile, and solvent. The rate-determining step is the initial nucleophilic attack to form the Meisenheimer complex. masterorganicchemistry.com The reaction is accelerated by strong electron-withdrawing groups ortho and para to the leaving group. For haloarenes, the reaction rate follows the order F >> Cl > Br > I, which is opposite to SN1/SN2 reactions, because the high electronegativity of fluorine strongly activates the ring towards attack, and C-F bond cleavage occurs in the fast second step. masterorganicchemistry.comacs.org

Thermodynamic Considerations:

Advanced Spectroscopic and Analytical Characterization in Dimethyl 4 Fluorophthalate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Analysissorbonne-universite.frgoogle.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the structural elucidation of organic molecules, including Dimethyl 4-fluorophthalate. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H, ¹³C, and ¹⁹F, enabling the unambiguous determination of its stereochemistry and regiochemistry. nih.gov

¹H and ¹³C NMR Chemical Shift Assignmentshmdb.ca

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for assigning the specific atoms within the this compound molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each nucleus. oregonstate.edusigmaaldrich.comchemistrysteps.compitt.educarlroth.com In deuterated chloroform (B151607) (CDCl₃), a common NMR solvent, the protons and carbons of this compound exhibit characteristic signals. sorbonne-universite.frcarlroth.com

The ¹H NMR spectrum shows distinct signals for the aromatic protons and the methyl protons of the two ester groups. The fluorine atom at the 4-position influences the chemical shifts of the adjacent aromatic protons due to its high electronegativity. Similarly, the ¹³C NMR spectrum provides signals for each unique carbon atom in the molecule, including the two carbonyl carbons of the ester groups, the aromatic carbons, and the methyl carbons. sorbonne-universite.frthieme-connect.com The specific chemical shifts and coupling constants are critical for confirming the substitution pattern on the benzene (B151609) ring.

¹H and ¹³C NMR Data for this compound

| Nucleus | Chemical Shift (δ) in ppm (Solvent: CDCl₃) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| ¹H | 3.05 (1H) | dd | ³JHF = 6.0 Hz, ²JHH = 23.1 Hz |

| ¹H | 3.37 (1H) | ddd | |

| ¹³C | 52.6 (OMe) | ||

| ¹³C | 52.7 (OMe) | ||

| ¹³C | 124.9 | d | ³JFC = 5.0 Hz |

| ¹³C | 130.9 | ||

| ¹³C | 133.8 | d | ²JFC = 13.2 Hz |

| ¹³C | 136.7 | d | ²J = 12.2 Hz |

| ¹³C | 148.0 | d | ¹J = 268 Hz |

| ¹³C | 161.4 | d | ⁴JFC = 1.6 Hz |

Fluorine-19 NMR for Fluorine Environment Analysis

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for analyzing fluorine-containing compounds. slideshare.netdiva-portal.org Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp signals over a wide chemical shift range. nih.gov For this compound, the ¹⁹F NMR spectrum shows a signal whose chemical shift is characteristic of a fluorine atom attached to an aromatic ring. This technique is particularly useful for confirming the presence and electronic environment of the fluorine substituent. colorado.edu The coupling between the ¹⁹F nucleus and adjacent ¹H and ¹³C nuclei (J-coupling) provides valuable information for the complete structural assignment. sorbonne-universite.frnih.gov For instance, a multiplet was observed at δ -100.61 ppm in the ¹⁹F NMR spectrum (283 MHz, CDCl₃). sorbonne-universite.fr

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysishmdb.casigmaaldrich.comepequip.com

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in this compound and analyzing its conformational isomers. contractlaboratory.comresearchgate.netthermofisher.com

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The resulting spectrum shows characteristic absorption bands for the functional groups present. In this compound, key vibrational bands include the C=O stretching of the ester groups, the C-O stretching, the C-F stretching, and the vibrations of the aromatic ring. sorbonne-universite.fr Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. nih.gov While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. epequip.com

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) (Technique) | Reference |

|---|---|---|

| C-H stretch (aromatic) | 3037 (w), 3002 (w) (ATR-IR) | thieme-connect.com |

| C-H stretch (aliphatic) | 2961 (m), 2947 (m), 2931 (m) (ATR-IR) | thieme-connect.com |

| C=O stretch (ester) | 1739 (m), 1717 (s) (ATR-IR) | thieme-connect.com |

| C=C stretch (aromatic) | 1613 (w) (ATR-IR) | thieme-connect.com |

| C-O stretch | 1274 (m), 1247 (m), 1219 (s) (ATR-IR) | thieme-connect.com |

| C-F stretch | 1146 (m), 1118 (m) (ATR-IR) | thieme-connect.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysisgoogle.comepequip.com

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing its fragmentation pattern. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. google.com This precision allows for the determination of the elemental composition of this compound, confirming its molecular formula. For instance, the calculated exact mass for the protonated molecule [M+H]⁺ of a related compound was found to be 309.1502, with the observed mass being 309.1488. sorbonne-universite.fr This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Metabolites and Degradation Products

Tandem Mass Spectrometry (MS/MS) is an advanced technique used to further investigate the structure of ions observed in the mass spectrum. nih.govnih.govsciforum.netresearchgate.net In an MS/MS experiment, a specific precursor ion is selected, fragmented through collision-induced dissociation, and the resulting product ions are analyzed. This process provides detailed information about the connectivity of the molecule and is particularly valuable for identifying metabolites and degradation products of this compound. nih.gov The fragmentation pattern of phthalates is well-studied; for many, a characteristic fragment ion appears at an m/z of 149. mdpi.comrsc.org However, for dimethyl phthalate (B1215562), the base peak is typically observed at m/z 163, corresponding to the loss of a methoxy (B1213986) group. researchgate.netmdpi.com This knowledge of fragmentation pathways is essential for identifying unknown metabolites in complex biological or environmental samples. nih.govresearchgate.netnih.govdocbrown.info

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of this compound, enabling its separation from reaction mixtures and quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a primary method for assessing the purity of this compound. The technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For phthalates, reversed-phase columns, such as C18, are commonly employed.

In a typical setup, a mobile phase consisting of a mixture of acetonitrile (B52724) and water is used to elute the compound from the column. researchgate.net The UV detector is often set at a wavelength of 254 nm to monitor the eluting compounds, as the benzene ring in the phthalate structure absorbs UV light. The retention time, the time it takes for the analyte to pass through the column, is a key parameter for identification. Quantification is achieved by comparing the peak area of the analyte to that of a known standard. This method is particularly useful for monitoring the progress of synthesis reactions and for quality control of the final product.

| Parameter | Typical Value/Condition | Source |

| Stationary Phase (Column) | C18 | |

| Mobile Phase | Acetonitrile:Water (e.g., 80:20 v/v) | researchgate.net |

| Detection | UV at 254 nm | |

| Flow Rate | ~0.3 mL/min | researchgate.net |

| Column Temperature | 40°C | researchgate.net |

This table presents typical parameters for the HPLC analysis of phthalates. Specific conditions for this compound may vary.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of this compound. google.com This method is well-suited for volatile and thermally stable compounds. In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a long capillary column. nih.gov The separated components then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z).

The mass spectrum of a compound provides a unique fragmentation pattern, acting as a "molecular fingerprint." For many phthalate esters, a characteristic base peak at m/z 149 is observed. researchgate.net However, for dimethyl phthalate, the base peak is typically found at m/z 163. researchgate.netsciforum.net This is due to the loss of a methoxyl group via α-cleavage. sciforum.net The specific fragmentation pattern of this compound would be influenced by the presence of the fluorine atom. GC-MS is invaluable for identifying byproducts in a synthesis reaction and for detecting trace amounts of the compound. google.comdss.go.th

| Analytical Technique | Key Application | Characteristic Fragments (for Dimethyl Phthalate) | Source |

| GC-MS | Identification of volatile byproducts and trace analysis | m/z 163 (base peak) | researchgate.netsciforum.net |

This table highlights the application of GC-MS and the characteristic fragmentation of the parent compound, dimethyl phthalate.

Thermal Analysis Techniques in Understanding Stability and Reaction Dynamics (e.g., DSC)

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are employed to investigate the thermal properties and stability of this compound.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This can be used to determine the melting point and to detect any phase transitions the compound might undergo upon heating. nih.govresearchgate.net For example, in the thermal analysis of related fluorinated compounds, DSC has been used to identify melting points, which are often immediately followed by degradation at higher temperatures. rsc.org

TGA, often coupled with DSC, measures the change in mass of a sample as a function of temperature. This provides information on the thermal stability and decomposition profile of the compound. Studies on similar compounds have shown that decomposition can occur in multiple steps, with the initial stage often involving the breaking of ester bonds. nih.gov

| Technique | Information Obtained | Relevance to this compound | Source |

| DSC | Melting point, phase transitions, heat of fusion | Determines the melting point and thermal behavior. | researchgate.net |

| TGA | Thermal stability, decomposition temperature | Characterizes the temperature range at which the compound is stable and its decomposition pattern. | rsc.org |

This table summarizes the application of thermal analysis techniques in characterizing the stability of chemical compounds.

Computational and Theoretical Investigations of Dimethyl 4 Fluorophthalate

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. nih.govresearchgate.net These calculations can predict a molecule's geometry, energy, and the distribution of electrons. The introduction of a fluorine atom to the phthalate (B1215562) structure is expected to significantly alter its electronic properties due to fluorine's high electronegativity.

Key parameters derived from DFT calculations include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier orbitals are crucial for predicting a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.govnih.gov

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on a molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other chemical species.

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness can be calculated from HOMO and LUMO energies to quantify and compare the reactivity of different molecules. chemrxiv.org

Table 1: Hypothetical DFT-Calculated Electronic Properties of Dimethyl 4-fluorophthalate (Note: The following data is illustrative and based on general principles of related compounds, not on specific published calculations for this compound.)

| Parameter | Predicted Value/Observation | Significance |

|---|---|---|

| HOMO Energy | Lowered relative to non-fluorinated analog | Increased ionization potential, lower tendency to donate electrons |

| LUMO Energy | Lowered relative to non-fluorinated analog | Increased electron affinity, higher tendency to accept electrons |

| HOMO-LUMO Gap | Potentially altered | Indicator of kinetic stability and chemical reactivity |

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into the dynamic behavior of substances. nih.govaps.orgmdpi.com For this compound, MD simulations could be employed to understand its behavior in different solvents and its interactions with other molecules, such as polymers or biological macromolecules. mdpi.comdtu.dknih.gov

Key applications of MD simulations for this compound would include:

Solvation Free Energy: Calculating the energy change when the molecule is transferred from a vacuum to a solvent, which helps in understanding its solubility. iupac.org

Radial Distribution Functions (RDFs): These functions describe how the density of surrounding atoms or molecules varies as a function of distance from a central point. For instance, an RDF could show the average distance and coordination number of water molecules around the fluorine atom or ester groups of this compound in an aqueous solution.

Interaction with Polymers: Phthalates are commonly used as plasticizers. MD simulations can model the intermolecular interactions, such as hydrogen bonds and van der Waals forces, between this compound and polymer chains like PVC, helping to predict its efficacy as a plasticizer. mdpi.com

Diffusion Coefficients: These simulations can predict how quickly the molecule moves through a given medium, which is relevant for understanding its environmental transport and migration from materials. nih.govrsc.org

While specific MD studies on this compound are not available, research on other phthalates and fluorinated molecules provides a methodological framework. mdpi.comnih.gov

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical calculations are instrumental in mapping out the pathways of chemical reactions, including the identification of transient intermediates and high-energy transition states. rsc.orgresearchgate.net This knowledge is fundamental for understanding reaction kinetics and for designing new synthetic routes.

For this compound, quantum chemical modeling could be applied to:

Synthesis Reactions: Modeling the esterification of 4-fluorophthalic acid with methanol (B129727) could reveal the energy barriers and the structure of the transition states involved, allowing for optimization of reaction conditions.

Hydrolysis: Predicting the mechanism and energy profile for the hydrolysis of the ester groups, which is a key degradation pathway in the environment.

Polymer Synthesis: The parent compound, 4-fluorophthalic anhydride (B1165640), is used in the synthesis of polyetherimides. google.com Quantum modeling could explore the polymerization mechanism and the properties of the resulting polymers.

The investigation of reaction mechanisms for related compounds, such as the degradation of dibutyl phthalate by radicals, demonstrates the power of these computational methods. scispace.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological and Environmental Fate Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with its biological activity or environmental fate. nih.govsemanticscholar.org These in silico models are crucial for screening large numbers of chemicals for potential toxicity or other effects, reducing the need for extensive animal testing. mdpi.commdpi.com

A QSAR model for this compound could predict:

Toxicity: Endpoints such as acute toxicity (LD50), carcinogenicity, or endocrine-disrupting potential could be estimated. Studies on other phthalate esters have established 3D-QSAR models for predicting toxicity. mdpi.com

Biodegradability: Predicting the likelihood and rate of microbial degradation in the environment.

Bioaccumulation: Estimating the potential for the compound to accumulate in living organisms.

Developing a reliable QSAR model requires a large dataset of compounds with known activities. mdpi.com While no specific QSAR models inclusive of this compound were found, its properties could be estimated using models built for fluorinated aromatic compounds or other phthalate esters. semanticscholar.org

Table 2: Conceptual QSAR Descriptors for this compound (Note: This table lists descriptors that would be relevant in a QSAR model for this compound, not the output of an existing model.)

| Descriptor Class | Example Descriptors | Predicted Influence on Property |

|---|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies | Reactivity, binding affinity |

| Steric/Topological | Molecular weight, molecular volume, shape indices | Accessibility to active sites, diffusion |

| Lipophilicity | LogP (octanol-water partition coefficient) | Membrane permeability, bioaccumulation |

In Silico Prediction of Spectroscopic Parameters

Computational methods can predict various types of spectra, which can be used to confirm the identity and structure of a synthesized compound by comparing the predicted spectrum with the experimental one.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated with good accuracy using quantum chemical methods. arxiv.orgnih.gov These predictions are invaluable for assigning peaks in experimental NMR spectra, especially for complex molecules. Tables of known chemical shifts for common impurities and solvents are also a vital tool for analysis. sigmaaldrich.compitt.edu

Table 3: Predicted Spectroscopic Features for this compound (Note: These are general predictions based on functional group analysis, not from specific published simulations.)

| Spectroscopy | Region/Feature | Predicted Observation |

|---|---|---|

| ¹H NMR | ~7.0-8.0 ppm | Complex splitting pattern for aromatic protons due to fluorine coupling. |

| ¹H NMR | ~3.9 ppm | Singlet for the two equivalent methyl ester (-OCH₃) groups. |

| ¹³C NMR | ~165-170 ppm | Carbonyl carbons of the ester groups. |

| ¹³C NMR | ~110-140 ppm | Aromatic carbons, with shifts influenced by the fluorine and ester substituents. Large C-F coupling constants expected. |

| IR | ~1730 cm⁻¹ | Strong absorption from the C=O stretching of the ester groups. |

| IR | ~1250-1100 cm⁻¹ | Strong absorption from C-O stretching of the ester groups. |

Biological Interactions and Mechanistic Studies of Dimethyl 4 Fluorophthalate

Elucidation of Endocrine Disrupting Mechanisms

Comprehensive searches for scientific literature revealed a significant lack of specific studies on the endocrine-disrupting mechanisms of Dimethyl 4-fluorophthalate. While research exists for other phthalate (B1215562) compounds, direct evidence detailing the interaction of this compound with endocrine pathways is not presently available in the public domain. General concerns about phthalates as a class of chemicals often center on their potential to interfere with hormonal systems. csun.edunih.govplos.org

Estrogen Receptor Binding and Activation Pathways

There is currently no specific scientific data available that describes the binding affinity or activation pathways of this compound with estrogen receptors. Studies on other phthalates, such as diethyl phthalate (DEP), have investigated their interactions with estrogen receptor α (ERα), but similar investigations for this compound have not been found in the reviewed literature. nih.govnih.gov Some phthalates, like butyl benzyl (B1604629) phthalate (BBP), have been identified as weak agonists for the estrogen receptor. csun.edu However, it is not scientifically sound to extrapolate these findings to this compound without direct experimental evidence.

Peroxisome Proliferator-Activated Receptor (PPAR) Interactions

Detailed studies elucidating the specific interactions between this compound and Peroxisome Proliferator-Activated Receptors (PPARs) are not available in the current body of scientific literature. Research on other phthalate monoesters has shown that they can activate PPAR isoforms, which play a role in lipid metabolism and inflammatory responses. nih.govnih.gov For instance, mono-(2-ethylhexyl)-phthalate (MEHP) is a known activator of PPARα and PPARγ. nih.gov However, no such data exists for this compound or its monoester metabolite.

Cellular Signaling Pathway Modulation and Disruption

Specific research detailing how this compound modulates or disrupts cellular signaling pathways could not be located. While studies on other phthalates have explored their effects on various signaling cascades, this information cannot be directly attributed to this compound.

Genotoxicity and DNA Interaction Mechanisms

There is a lack of specific research on the genotoxicity and DNA interaction mechanisms of this compound. General studies on phthalates have investigated their potential to cause DNA damage, but these findings are not specific to the fluorinated analogue. belmagumusel.comnih.govbohrium.com

DNA Adduct Formation and Damage Pathways

No studies were found that specifically investigate DNA adduct formation or the pathways of DNA damage related to this compound. Research on other phthalates, such as dibutyl phthalate (DBP), has shown that they can disrupt the expression of genes involved in DNA damage repair in certain cell types. nih.gov

Chromosomal Aberrations and Mutagenic Potential

Direct evidence regarding the potential of this compound to cause chromosomal aberrations or its mutagenic potential is not available in the scientific literature. Studies on dimethyl phthalate (DMP) have shown some mutagenic response in certain assays, which was eliminated in the presence of metabolic enzymes. nih.gov However, these findings cannot be directly applied to this compound.

Mechanistic Insights into Reproductive and Developmental Toxicity

Phthalates are well-documented reproductive and developmental toxicants. cbs8.comresearchgate.net The mechanisms underlying these effects are complex and often involve disruption of the endocrine system, particularly the anti-androgenic activity of some phthalates. cbs8.com For instance, certain phthalates can interfere with the synthesis of testosterone (B1683101) in the fetal testes, a critical process for the normal development of the male reproductive tract. nih.govmdpi.com This interference is often linked to the downregulation of genes and proteins involved in steroidogenesis. mdpi.com

Developmental toxicity is another significant concern with phthalate exposure. mdpi.com Studies on various phthalates have demonstrated adverse effects such as tail curvature, necrosis, and cardio edema in zebrafish embryos. mdpi.com While low molecular weight phthalates like DMP are generally considered to have lower reproductive and developmental toxicity compared to higher molecular weight counterparts, they are not without effects, particularly at high doses. cbs8.comresearchgate.net

The introduction of a fluorine atom to the phthalate structure, as in this compound, could potentially alter its toxicokinetic and toxicodynamic properties. Fluorine's high electronegativity can affect the molecule's binding affinity to receptors and enzymes involved in reproductive and developmental processes.

Table 1: Summary of Reproductive and Developmental Effects of Common Phthalates

| Phthalate Ester | Observed Reproductive Effects | Observed Developmental Effects |

| Dimethyl Phthalate (DMP) | Generally considered to have slight developmental effects at high doses. cbs8.com | Linked to potential reproductive health risks. researchgate.net |

| Di(2-ethylhexyl) phthalate (DEHP) | Decreased sperm motility, altered reproductive organ size. mdpi.com | Can induce miscarriage and obstructed labor in animal models. nih.gov |

| Dibutyl phthalate (DBP) | Associated with adverse effects on offspring's reproductive health. cbs8.com | High developmental toxicity observed in zebrafish embryos. mdpi.com |

| Butyl benzyl phthalate (BBP) | Linked to adverse effects on offspring's reproductive health. cbs8.com | High developmental toxicity observed in zebrafish embryos. mdpi.com |

Immunomodulatory Effects and Associated Molecular Pathways

The immune system is a recognized target for some phthalate esters. Certain phthalates have been shown to possess adjuvant effects, meaning they can enhance the immune response to an antigen. nih.gov This immunomodulatory activity appears to be influenced by the stereochemical and physicochemical properties of the phthalate molecule. nih.govdoaj.org For instance, studies have shown that some phthalates can influence cytokine secretion from immune cells like monocytes, macrophages, and T cells. nih.gov

In a study on Dimethyl Phthalate (DMP), exposure in rats led to altered redox status, decreased blood cell counts, and disordered antibody and cytokine secretion, suggesting suppressed immune defense and disrupted inflammatory regulation. researchgate.net The underlying molecular pathways involved the overexpression of the Bcl-2 family genes and activation of the Fas/FasL pathway, leading to apoptosis of lymphocytes. researchgate.net

The presence of a fluorine atom in this compound could modulate its interaction with immune receptors and signaling pathways. The electron-withdrawing nature of fluorine can alter the electronic distribution of the aromatic ring, potentially affecting its binding to molecular targets within the immune system.

Table 2: Immunomodulatory Effects of Select Phthalates

| Phthalate Ester | Effect on Immune Cells | Molecular Pathways Implicated |

| Dimethyl Phthalate (DMP) | Decreased blood cell counts, disordered cytokine secretion, lymphocyte apoptosis. researchgate.net | Overexpression of Bcl-2 family genes, activation of Fas/FasL pathway. researchgate.net |

| Di(2-ethylhexyl) phthalate (DEHP) | Can act as an adjuvant, enhancing IgG1 antibody formation. nih.gov | Inhibition of B cell proliferation and reduction of IgM-secreting cells in some models. researchgate.net |

| Diethyl Phthalate (DEP) | Enhanced secretion of IL-6, IL-10, and CXCL8; impaired TNF-α, IL-2, and IL-4 secretion. nih.gov | Influence on cellular signal pathways governing cytokine production. nih.gov |

| Di-n-butyl phthalate (DnBP) | Similar effects to DEP on cytokine secretion. nih.gov | Influence on cellular signal pathways governing cytokine production. nih.gov |

Neurodevelopmental and Neurotoxicological Mechanisms

There is growing evidence for the neurotoxic potential of phthalates, particularly during critical windows of brain development. nih.govnih.gov Exposure to certain phthalates has been associated with behavioral changes and alterations in neuronal development. nih.govplos.org The proposed mechanisms for phthalate-induced neurotoxicity are multifaceted and may include:

Oxidative Stress: Some phthalates have been shown to induce the production of reactive oxygen species (ROS) in neuronal cells, leading to oxidative stress and subsequent cellular damage. nih.govplos.org

Endocrine Disruption: Phthalates can interfere with the hypothalamic-pituitary-gonadal, adrenal, and thyroid axes, all of which are crucial for normal neurodevelopment. researchgate.netresearchgate.net

Altered Neurotransmitter Systems: There is evidence that phthalates can interfere with neurotransmitter homeostasis, including acetylcholine (B1216132) and dopamine (B1211576) systems. researchgate.net

Gene Expression Changes: Exposure to certain phthalates has been linked to altered expression of genes involved in the differentiation and function of neurons. nih.govplos.org

Studies on Dimethyl Phthalate (DMP) have indicated its potential to induce cognitive impairment through the activation of microglia and subsequent neuroinflammation. researchgate.net The cyclooxygenase-2 (COX-2) enzyme has been identified as an important target in this process. researchgate.net

The introduction of fluorine in this compound could impact its ability to cross the blood-brain barrier and interact with neural targets. The increased lipophilicity often associated with fluorination could enhance its penetration into the central nervous system. researchgate.net

Table 3: Neurotoxic Effects and Proposed Mechanisms of Common Phthalates

| Phthalate Ester | Observed Neurotoxic Effects | Proposed Mechanisms |

| Dimethyl Phthalate (DMP) | Cognitive impairment, microglial activation, neuroinflammation. researchgate.net | COX-2 mediated pathways. researchgate.net |

| Di(2-ethylhexyl) phthalate (DEHP) | Behavioral defects, damage to AFD neurons in C. elegans. nih.govplos.org | Oxidative stress, altered gene expression. nih.govplos.org |

| Dibutyl phthalate (DBP) | Behavioral defects in C. elegans. nih.govplos.org | Oxidative stress. nih.govplos.org |

| Diisobutyl phthalate (DiBP) | Behavioral defects in C. elegans. nih.govplos.org | Oxidative stress. nih.govplos.org |

Comparative Biological Activity with Non-Fluorinated Phthalate Esters and Analogs

The biological activity of this compound is anticipated to differ from its non-fluorinated counterpart, Dimethyl Phthalate, due to the unique properties of the fluorine atom.

The biological activity of phthalate esters is significantly influenced by their chemical structure, particularly the length and branching of the alkyl side chains. nih.gov For instance, reproductive toxicity is often associated with phthalates having side chain lengths of C4-C6. nih.gov The stereochemistry of the molecule, such as the position of the ester groups on the benzene (B151609) ring, also plays a crucial role in determining certain biological effects like immunomodulation. nih.govdoaj.org

In medicinal chemistry, fluorine is often used as a bioisostere for a hydrogen atom. nih.govblumberginstitute.orgnih.govselvita.com This substitution can lead to significant changes in a molecule's physicochemical and pharmacological properties, including:

Metabolic Stability: The carbon-fluorine bond is stronger than the carbon-hydrogen bond, making fluorinated compounds often more resistant to metabolic degradation. nih.gov

Lipophilicity: Fluorination can increase the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross biological membranes. researchgate.netselvita.com

Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution within a molecule, potentially leading to stronger interactions with biological targets. researchgate.netnih.gov

Conformation: The introduction of a fluorine atom can influence the preferred conformation of a molecule, which can in turn affect its biological activity. nih.gov

Therefore, it can be hypothesized that this compound may exhibit altered potency, metabolic stability, and target selectivity compared to Dimethyl Phthalate. However, without direct experimental data, these remain theoretical considerations. The context-dependent influence of fluorination means that its effects on biological activity must be determined on a case-by-case basis. nih.gov

Lack of Scientific Data Precludes Analysis of this compound's Environmental Fate

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the environmental fate, transformation, and remediation of the chemical compound this compound. Despite targeted searches for data pertaining to its photodegradation, biodegradation, abiotic degradation, sorption and transport mechanisms, and bioaccumulation, no specific research findings for this particular fluorinated phthalate could be identified.

The strong carbon-fluorine bond, a defining feature of fluorinated organic compounds, suggests that this compound may exhibit considerable persistence in the environment. This characteristic is common among per- and polyfluoroalkyl substances (PFAS), which are known for their resistance to degradation. europa.eu However, without specific studies on this compound, any assumptions about its environmental behavior remain speculative.

Research on other fluorinated aromatic compounds, such as fluorobenzoates, indicates that biodegradation can occur under specific conditions. For instance, some studies have shown that 2-fluorobenzoate (B1215865) and 4-fluorobenzoate (B1226621) can be degraded by certain denitrifying bacteria. nih.gov These bacteria, including strains related to Pseudomonas stutzeri, are capable of cleaving the fluorine from the aromatic ring and utilizing the compound as a growth substrate. nih.gov However, the degradation pathways are highly specific to the compound and the microbial consortia present. nih.gov It is not possible to directly extrapolate these findings to this compound without dedicated research.

Similarly, while extensive research exists on the environmental fate of non-fluorinated phthalates like Dimethyl Phthalate (DMP), this information cannot be reliably applied to its fluorinated counterpart. The presence of the fluorine atom can significantly alter the compound's physicochemical properties, influencing its solubility, sorption characteristics, and susceptibility to microbial attack and other degradation processes.

Environmental Fate, Transformation, and Remediation Research for Dimethyl 4 Fluorophthalate

Remediation Strategies and Technologies for Fluorinated Phthalate (B1215562) Contamination

The remediation of environments contaminated with fluorinated phthalates like Dimethyl 4-fluorophthalate involves strategies that can effectively address the persistent nature of both the phthalate structure and the carbon-fluorine bond. Research into the degradation of analogous compounds, such as dimethyl phthalate (DMP), and other organofluorine compounds provides a foundation for potential remediation technologies. These strategies primarily fall into two categories: bioremediation and advanced oxidation processes (AOPs).

Bioremediation

Bioremediation utilizes the metabolic capabilities of microorganisms to break down contaminants into less harmful substances. Several bacterial and cyanobacterial strains have demonstrated the ability to degrade dimethyl phthalate. For instance, studies have shown that freshwater unicellular cyanobacteria, such as Cyanothece sp. PCC7822, can effectively metabolize DMP, with phthalic acid identified as a key intermediate. nih.gov Similarly, bacterial strains like Rhodococcus ruber and Xenorhabdus indica have been isolated and shown to use DMP as a sole carbon and energy source. nih.govresearchgate.net The degradation pathway typically involves the initial hydrolysis of the ester bonds by esterases to form mono-methyl phthalate (MMP) and subsequently phthalic acid. researchgate.net

While specific studies on the biodegradation of this compound are limited, the principles of microbial degradation of phthalates and organofluorine compounds are applicable. The presence of a fluorine atom on the aromatic ring may influence the rate and pathway of degradation. Microorganisms capable of cleaving the C-F bond, although rare, are crucial for the complete mineralization of such compounds. The initial steps would likely mirror the degradation of DMP, with the cleavage of the ester linkages. Subsequent degradation of the fluorinated aromatic ring would be the critical, and likely rate-limiting, step.

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes are chemical treatment methods that rely on the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻), to oxidize and degrade organic pollutants. nih.govresearchgate.net AOPs have been proven effective for the removal of a wide range of phthalate esters from aqueous solutions. nih.gov

Common AOPs applicable to the degradation of fluorinated phthalates include:

UV/H₂O₂: This process involves the photolysis of hydrogen peroxide (H₂O₂) by ultraviolet (UV) radiation to generate hydroxyl radicals.

Fenton and Photo-Fenton Processes: These methods use a combination of hydrogen peroxide and iron salts (Fe²⁺ or Fe³⁺) to produce hydroxyl radicals. The efficiency can be enhanced with the use of UV light (photo-Fenton).

Ozonation: Ozone (O₃) can directly react with organic compounds or be combined with UV light or H₂O₂ to generate hydroxyl radicals.

Persulfate-Based AOPs: Activation of persulfate (S₂O₈²⁻) by heat, UV light, or transition metals generates sulfate radicals, which have a high oxidation potential. nih.gov

The degradation of phthalate esters by AOPs typically proceeds through the attack of the reactive species on the aromatic ring, leading to hydroxylation and eventual ring-opening to form smaller, more biodegradable organic acids like formic acid, acetic acid, and oxalic acid. nih.govresearchgate.net For this compound, the strong electron-withdrawing nature of the fluorine atom would influence the sites of radical attack on the aromatic ring. The ultimate goal of AOPs is the complete mineralization of the organic compound to CO₂, H₂O, and inorganic fluoride (B91410) ions.

The table below summarizes key research findings on the degradation of dimethyl phthalate, which can serve as a model for the potential remediation of this compound.

| Remediation Method | Organism/Process | Key Findings | Potential for this compound |

|---|---|---|---|

| Bioremediation | Cyanothece sp. PCC7822 | Capable of metabolizing DMP, with phthalic acid as an intermediate. Optimal degradation at pH 9.0 and 30°C. nih.gov | Initial ester hydrolysis is likely feasible. Degradation of the fluorinated ring would be the challenge. |

| Bioremediation | Rhodococcus ruber | Utilizes DMP, DEP, and DBP as sole carbon sources. Optimal conditions are pH 7.0-8.0 and 30-37°C. nih.gov | Broad substrate specificity suggests potential for degrading fluorinated analogs. |

| Bioremediation | Xenorhabdus indica | Achieved 98.75% degradation of DMP in 9 days. Involves esterase activity with MMP and phthalic acid as intermediates. researchgate.net | The enzymatic pathway for ester cleavage should be effective. |

| Advanced Oxidation | UV/H₂O₂ | Effective in degrading various phthalate esters through the generation of hydroxyl radicals. nih.gov | Highly likely to be effective due to the non-selective nature of hydroxyl radicals. |

| Advanced Oxidation | Persulfate-based AOPs | Sulfate radicals (SO₄•⁻) are highly effective for phthalate degradation and have a higher oxidation potential than hydroxyl radicals. nih.gov | Promising for the degradation of the stable aromatic structure of fluorinated phthalates. |

Environmental Monitoring Methodologies for Trace Detection

The detection of trace levels of this compound in environmental matrices such as water, soil, and sediment requires highly sensitive and selective analytical methods. The methodologies are generally based on those developed for other phthalates and fluorinated organic compounds. The primary analytical techniques employed are gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS) for definitive identification and quantification.

Sample Preparation

A critical step in the trace analysis of environmental contaminants is sample preparation. The goal is to extract the analyte from the complex environmental matrix, remove interfering substances, and concentrate the analyte to a level detectable by the analytical instrument. For phthalates, which are ubiquitous in laboratory environments, stringent measures must be taken to avoid sample contamination. cdc.gov Common sample preparation techniques include:

Solid-Phase Extraction (SPE): This is a widely used technique for extracting and concentrating organic compounds from aqueous samples. The choice of sorbent material is crucial for achieving high recovery of the target analyte.

Liquid-Liquid Extraction (LLE): This method involves partitioning the analyte between the aqueous sample and an immiscible organic solvent.

Ultrasonic-Assisted Extraction (UAE): For solid samples like soil and sediment, UAE can be used to enhance the extraction of the analyte into a solvent.

Analytical Instrumentation

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds like phthalate esters. nih.gov The sample extract is injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase of the column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification. For enhanced sensitivity and selectivity, selected ion monitoring (SIM) can be used, where only specific fragment ions characteristic of the target analyte are monitored. For dimethyl phthalate, a characteristic fragment ion is often observed at a mass-to-charge ratio (m/z) of 163. sciforum.netmassbank.eu

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is another powerful technique, particularly for compounds that are not easily volatilized or are thermally labile. sciforum.net The separation is achieved by LC, and detection is performed by a tandem mass spectrometer. In MS/MS, a specific precursor ion of the target analyte is selected and then fragmented to produce product ions. This process, known as multiple reaction monitoring (MRM), is highly selective and sensitive, making it ideal for trace analysis in complex matrices. For phthalates, a common precursor ion for MS/MS analysis is the protonated molecule [M+H]⁺.

¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR): For the identification and quantification of unknown or a wide range of fluorinated compounds, ¹⁹F NMR can be a valuable tool. nih.gov It provides an unbiased method of analysis as it directly detects the fluorine atoms in the molecules, offering information about the different fluorine environments present in a sample.

The table below summarizes the key aspects of the primary analytical methodologies for the trace detection of compounds like this compound.

| Methodology | Principle | Advantages | Considerations for this compound |

|---|---|---|---|

| GC-MS | Separation by gas chromatography followed by mass spectrometric detection. | High resolution, established libraries for identification, good for volatile and semi-volatile compounds. nih.gov | Derivatization may be needed. The presence of the fluorine atom will influence the mass spectrum, aiding in identification. The m/z 163 fragment would be a key identifier. sciforum.net |

| LC-MS/MS | Separation by liquid chromatography followed by tandem mass spectrometric detection. | High sensitivity and selectivity (MRM), suitable for a wide range of polarities and thermal stabilities. sciforum.net | Ideal for trace quantification in complex matrices like wastewater or soil extracts. The specific mass transitions for this compound would need to be determined. |

| ¹⁹F NMR | Detection of the ¹⁹F nucleus to identify and quantify fluorinated compounds. | Unbiased detection of all fluorinated species, provides structural information. nih.gov | Lower sensitivity compared to MS methods, but excellent for identifying unknown fluorinated contaminants. |

Applications of Dimethyl 4 Fluorophthalate in Advanced Chemical Synthesis and Materials Science

Intermediate in Pharmaceutical Synthesis and Drug Discovery

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. While direct research on Dimethyl 4-fluorophthalate in pharmaceutical synthesis is emerging, the utility of structurally similar halogenated dimethyl phthalates provides strong evidence for its potential.

For instance, the related compound, Dimethyl 4,5-di-chloro-phthalate, serves as a precursor molecule in the synthesis of drugs for treating Alzheimer's disease. This highlights the role of halogenated phthalate (B1215562) esters as key intermediates in constructing complex, biologically active molecules. The presence of the fluorine atom in this compound offers a different halogenation pattern that can be exploited to fine-tune the pharmacological properties of new drug entities.

Another relevant analogue, 4,5-dicyano dimethyl phthalate, is a crucial intermediate in the synthesis of carboxyl-substituted phthalocyanine (B1677752) compounds. These phthalocyanine derivatives have applications in cancer treatment, showcasing the importance of substituted phthalates in developing therapeutic agents researchgate.net. The synthetic pathways developed for these analogous compounds can serve as a blueprint for the utilization of this compound in creating novel pharmaceutical compounds.

Table 1: Analogous Halogenated Phthalates in Pharmaceutical Research

| Compound | Therapeutic Area/Application | Reference Compound |

|---|---|---|

| Dimethyl 4,5-di-chloro-phthalate | Alzheimer's Disease | Precursor Molecule |

| 4,5-dicyano dimethyl phthalate | Cancer Treatment | Phthalocyanine Intermediate |

Applications in Agrochemical and Pesticide Synthesis

The incorporation of fluorine is also a critical design element in modern agrochemicals, often leading to increased efficacy and metabolic stability of herbicides, insecticides, and fungicides. Organofluorine compounds are prevalent in the pesticide market, and building blocks like this compound are valuable for creating new active ingredients.

The fluorinated aromatic ring of this compound can be incorporated into the core structure of a pesticide to enhance its biological activity. The fluorine atom can modulate the molecule's lipophilicity, which affects its transport and interaction with the target site in pests or weeds. While specific examples of agrochemicals derived directly from this compound are not yet widely documented, the general importance of fluorinated synthons in this industry underscores its potential. Research on other fluorinated intermediates provides a strong indication of the synthetic possibilities.

Development of Fluorine-Containing Polymers and Functional Materials

Fluoropolymers are a class of materials known for their exceptional thermal stability, chemical resistance, and unique surface properties. This compound can serve as a monomer or a precursor to monomers for the synthesis of novel fluorine-containing polyesters and other polymers. The introduction of the fluorine atom into the polymer backbone can significantly enhance its performance characteristics.

Research into related fluorinated precursors, such as tetrafluorophthalic anhydride (B1165640), demonstrates the potential for creating advanced polymers. The copolymerization of such fluorinated anhydrides can lead to degradable fluorinated polyesters, which offer a more environmentally friendly alternative to persistent "forever chemicals". These materials can exhibit enhanced hydrophobicity and low-friction surface properties, making them suitable for specialized coatings and materials.

The synthesis of novel polymers based on phthalate esters is an active area of research. For example, polymers derived from 3,6-dibromophthalic anhydride have been developed for applications in organic solar cells mdpi.com. By analogy, this compound could be used to create polymers with tailored electronic and physical properties for applications in electronics and materials science.

Precursor for Fluorescent Probes and Bioactive Compounds

The inherent fluorescence of certain organic molecules can be modulated by the introduction of specific functional groups, and fluorine can play a role in fine-tuning these properties. Phthalate derivatives have been used as scaffolds for fluorescent dyes and bioactive probes.

A notable example is the use of 4,5-dicyano dimethyl phthalate as an intermediate in the synthesis of phthalocyanine compounds, which are not only used in medicine but also as fluorescent dyes researchgate.net. These macrocyclic compounds exhibit strong absorption and emission in the visible and near-infrared regions, making them useful for various imaging and sensing applications. The synthetic routes established for these compounds could be adapted to use this compound, potentially leading to new fluorescent materials with unique photophysical properties.